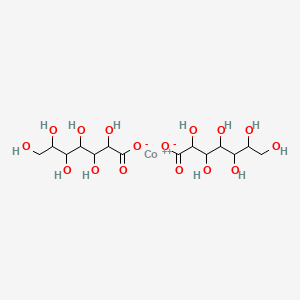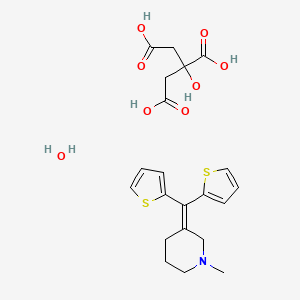
Hydrazinecarbothioamide, dihydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazinecarbothioamide, dihydrobromide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazinecarbothioamide moiety and two bromide ions. It has garnered significant interest due to its potential therapeutic properties and its role as a building block in the synthesis of other complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: Hydrazinecarbothioamide, dihydrobromide can be synthesized through the reaction of hydrazinecarbothioamide with hydrobromic acid. The reaction typically involves the addition of hydrobromic acid to a solution of hydrazinecarbothioamide under controlled temperature and pH conditions. The resulting product is then purified through recrystallization or other suitable methods .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions in reactors equipped with temperature and pH control systems. The process ensures high yield and purity of the final product, which is essential for its applications in various industries .
化学反応の分析
Types of Reactions: Hydrazinecarbothioamide, dihydrobromide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
科学的研究の応用
Hydrazinecarbothioamide, dihydrobromide has a wide range of scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and other complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of ion-selective electrodes and other analytical devices.
作用機序
The mechanism of action of hydrazinecarbothioamide, dihydrobromide involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
類似化合物との比較
Hydrazinecarbothioamide, dihydrobromide can be compared with other similar compounds, such as:
Hydrazinecarbothioamide: The parent compound without the bromide ions.
Thiosemicarbazide: A structurally related compound with similar biological activities.
1,2,4-Triazole-3-thione derivatives: Compounds that share similar synthetic routes and applications.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block in synthetic chemistry and its potential therapeutic applications set it apart from other related compounds .
特性
CAS番号 |
70618-70-1 |
|---|---|
分子式 |
C17H30BrN5S |
分子量 |
416.4 g/mol |
IUPAC名 |
1-[5-(diethylamino)pentan-2-yl]-3-[(E)-1-pyridin-2-ylethylideneamino]thiourea;hydrobromide |
InChI |
InChI=1S/C17H29N5S.BrH/c1-5-22(6-2)13-9-10-14(3)19-17(23)21-20-15(4)16-11-7-8-12-18-16;/h7-8,11-12,14H,5-6,9-10,13H2,1-4H3,(H2,19,21,23);1H/b20-15+; |
InChIキー |
GCQUORUMMZFMFS-QMGGKDRNSA-N |
異性体SMILES |
CCN(CC)CCCC(C)NC(=S)N/N=C(\C)/C1=CC=CC=N1.Br |
正規SMILES |
CCN(CC)CCCC(C)NC(=S)NN=C(C)C1=CC=CC=N1.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



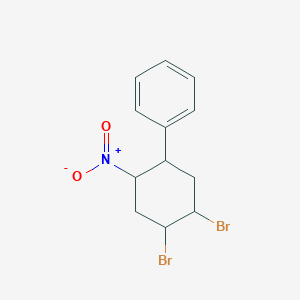
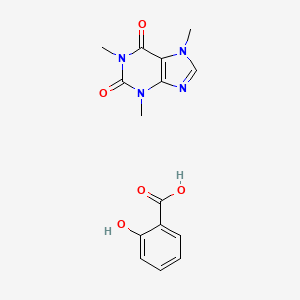
![N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-N-(4-methylcyclohexyl)thiadiazole-4-carboxamide](/img/structure/B13766564.png)

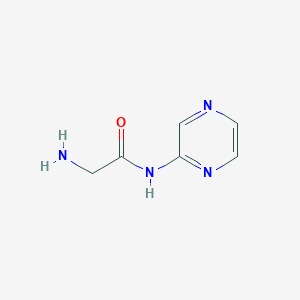

![3-Methylpyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B13766597.png)
![2-[4-(acridin-9-ylamino)phenyl]acetic acid](/img/structure/B13766598.png)


![(E,6Z)-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]-6-(1,3,3-trimethylindol-2-ylidene)hex-4-en-1-ol;perchlorate](/img/structure/B13766640.png)
